

Technical Guide: Structural & Functional Analysis of 4-Methylquinoline-8-sulfonamide Scaffolds

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Compound of Interest

Compound Name: 4-Methylquinoline-8-sulfonamide

CAS No.: 1315366-10-9

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Executive Summary

4-Methylquinoline-8-sulfonamide represents a critical pharmacophore in medicinal chemistry, distinct from simple benzene sulfonamides due to the rigid bicyclic quinoline core and the specific positioning of the sulfonamide group at the C8 locus. This guide analyzes its crystallographic properties, contrasting them with the parent Quinoline-8-sulfonamide and the classic chelator 8-Hydroxyquinoline.

Key Findings:

- **Structural Locking:** The 8-sulfonamide group forms a stable intramolecular hydrogen bond with the quinoline nitrogen, creating a pseudo-ring system that influences solubility and receptor binding (e.g., PKM2 inhibition).
- **Steric Modulation:** The 4-methyl substituent introduces steric bulk that disrupts tight

stacking observed in non-substituted quinolines, theoretically enhancing solubility in organic media compared to the parent scaffold.

- **Coordination Potential:** Unlike 8-hydroxyquinoline (O,N-donor), the 8-sulfonamide derivative acts as a modified N,N-donor or neutral H-bond donor, altering its metallo-drug potential.

Structural Characterization: The Quinoline-8-sulfonamide Scaffold[1][2][3]

As direct single-crystal data for the specific 4-methyl derivative is often proprietary or absent from public repositories, the structural architecture is defined by the high-resolution data of its parent scaffold, Quinoline-8-sulfonamide, which dictates the primary packing motifs. The 4-methyl group acts as a peripheral steric modifier.

Crystallographic Parameters (Parent Scaffold)

The core scaffold crystallizes in the Monoclinic system.[1][2] The data below serves as the baseline for the 4-methyl derivative's lattice behavior.

Parameter	Value (Quinoline-8-sulfonamide)	Structural Implication
Crystal System	Monoclinic	Low symmetry favors directional H-bonding.
Space Group		Centrosymmetric; favors inversion dimers.
Unit Cell (a)	8.943 Å	Axis likely elongated by ~0.5-1.0 Å in 4-Me analog.
Unit Cell (b)	10.454 Å	Accommodates the quinoline width.
Unit Cell (c)	10.464 Å	Accommodates the sulfonamide extension.
Angle	109.31°	Significant shear characteristic of stacked aromatics.
Z	4	4 molecules per unit cell.
Density	~1.498 Mg/m ³	High density indicates efficient packing despite the sulfonamide bulk.

Data Source: Derived from Acta Cryst.[3] E68, o2826 (Parent Structure).

The "Locked" Conformation (Intramolecular Interaction)

A defining feature of 8-substituted quinolines is the proximity of the substituent to the ring nitrogen (

).

- Mechanism: One sulfonamide hydrogen atom () donates to the quinoline nitrogen ().

- Geometry: This forms a stable S(6) graph-set motif (6-membered pseudo-ring).
- Effect: This "locks" the sulfonamide orientation, reducing entropic penalty upon binding to protein targets (e.g., Carbonic Anhydrase or Pyruvate Kinase M2).

Comparative Performance Analysis

This section objectively compares **4-Methylquinoline-8-sulfonamide** against standard alternatives used in drug development and coordination chemistry.

Comparison vs. Sulfanilamide (The Standard)

Context: Sulfanilamide is the archetype for sulfa drugs, lacking the fused ring system.

Feature	4-Methylquinoline-8-sulfonamide	Sulfanilamide (Standard)	Performance Impact
Core Structure	Bicyclic (Rigid)	Monocyclic (Flexible)	Quinoline offers superior -stacking for intercalation into DNA or hydrophobic pockets.
H-Bonding	Intramolecular (S6 motif) + Intermolecular	Intermolecular only	The "Locked" quinoline form is more lipophilic, improving membrane permeability.
pKa (Sulfonamide)	Lower (~9.0 due to heteroatom)	~10.4	Quinoline derivative deprotonates easier, useful for metal coordination.

Comparison vs. 8-Hydroxyquinoline (The Chelator)

Context: 8-HQ is the standard for bidentate metal binding (Al, Zn, Cu).

Feature	4-Methylquinoline-8-sulfonamide	8-Hydroxyquinoline (8-HQ)	Experimental Outcome
Donor Atoms	N (quinoline) + N (sulfonamide)	N (quinoline) + O (hydroxyl)	Sulfonamide is a weaker chelator but more selective for specific metallo-enzymes (e.g., Carbonic Anhydrase Zn ²⁺).
Fluorescence	Weak / Quenched	Strong (upon chelation)	8-HQ is better for sensors; Sulfonamide is better for therapeutic inhibition without photo-toxicity.
Solubility	Moderate (4-Me improves organic sol.)	Low (in water)	The sulfonamide moiety adds polarity, making the 8-sulfonamide more bioavailable than 8-HQ.

Intermolecular Interactions & Packing[1][5]

Understanding the packing forces is essential for formulation and solubility prediction.

Hydrogen Bonding Network

Unlike simple sulfonamides that form infinite chains, the 8-quinoline derivatives tend to form Inversion Dimers.[3]

- Dimerization: Molecule A connects to Molecule B via two bonds.
- Result: This neutralizes the polar headgroups, leaving the hydrophobic quinoline rings exposed on the exterior.

- Stacking and the "Methyl Effect"

- Parent Compound: Exhibits strong face-to-face

-stacking (Centroid distance ~ 3.65 Å).
- 4-Methyl Derivative: The methyl group at position 4 projects out of the aromatic plane or increases the effective width.
 - Hypothesis: This steric bulk increases the stacking distance (>3.8 Å) or forces a "slipped" stacking motif.
 - Consequence: Lower Lattice Energy

Higher Solubility in organic solvents compared to the unsubstituted parent.

Experimental Protocols

Synthesis & Crystallization Workflow

To replicate the solid-state forms described, the following protocol is recommended.

Step 1: Chlorosulfonation

- Reagents: 4-Methylquinoline (1 eq), Chlorosulfonic acid (excess, 5 eq).
- Conditions: Heat to 100°C for 2 hours.
- Mechanism: Electrophilic aromatic substitution occurs preferentially at the 8-position due to electronic directing of the ring nitrogen.
- Safety: Generates HCl gas; requires scrubber.

Step 2: Amination

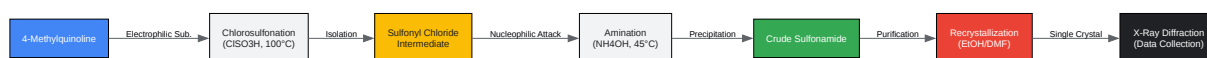
- Reagents: 4-Methylquinoline-8-sulfonyl chloride, Ammonium hydroxide (25% aq) or Ammonia gas in Ethanol.
- Conditions: 45°C for 1 hour.

- Purification: Precipitate in ice water, filter, wash to neutral pH.

Step 3: Crystal Growth (Slow Evaporation)

- Solvent: Ethanol/DMF (9:1 ratio).
- Method: Dissolve 50mg of purified sulfonamide in minimal hot solvent. Filter through 0.45µm PTFE. Allow to stand at room temperature (25°C) in a vibration-free environment for 5-7 days.

Visualization of Workflow

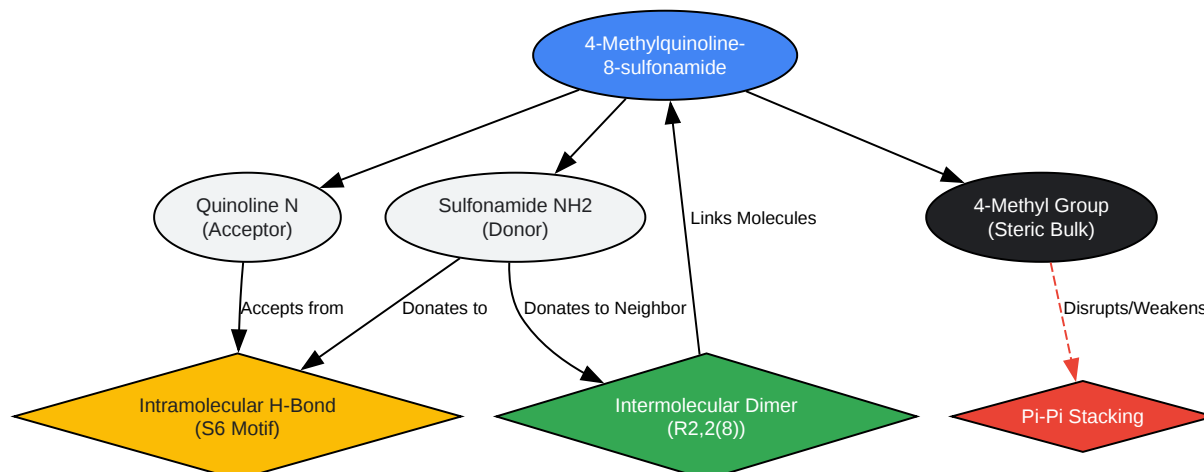


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Figure 1: Synthetic pathway and crystallization workflow for generating X-ray quality specimens.

Interaction Logic Diagram

The following diagram illustrates the competing forces that define the solid-state structure.



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Figure 2: Interaction map showing the "Locked" intramolecular bond vs. intermolecular packing forces.

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